5,7-Dibromo-1H-indazol-4-amine is an organic compound classified within the indazole class of heterocyclic compounds. Indazoles feature a five-membered nitrogen-containing ring fused to a six-membered benzene ring. In this specific compound, two bromine atoms are attached at positions 5 and 7 of the indazole ring, while an amine group is located at position 4. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.
The compound is synthesized through various methods, primarily involving the bromination of indazole derivatives. The synthesis typically requires specific reagents and conditions to achieve desired yields and purity levels. Research into its applications has indicated potential uses in drug development, particularly in targeting specific biological pathways.
5,7-Dibromo-1H-indazol-4-amine is classified as:
The synthesis of 5,7-dibromo-1H-indazol-4-amine commonly involves:
5,7-Dibromo-1H-indazol-4-amine has the following structural features:
5,7-Dibromo-1H-indazol-4-amine can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity or utility in synthetic applications.
The mechanism of action for 5,7-dibromo-1H-indazol-4-amine primarily involves its role as a kinase inhibitor. Indazole compounds are known to interact with various kinases, which are crucial in regulating cellular processes such as growth and survival.
Research indicates that this compound may inhibit specific kinases like PI3Kδ, which plays a role in signaling pathways related to cell proliferation and survival. The inhibition could lead to altered cellular functions, potentially impacting cancer cell growth and other pathological conditions .
The presence of bromine introduces electron-withdrawing characteristics that can affect reactivity and solubility profiles compared to other indazole derivatives .
5,7-Dibromo-1H-indazol-4-amine has several promising applications:
Halogenated indazole derivatives represent a structurally privileged chemotype in modern drug discovery, with 5,7-dibromo-1H-indazol-4-amine exemplifying targeted molecular design for bioactivity optimization. The indazole core provides a rigid heterocyclic scaffold enabling precise three-dimensional interactions with biological targets, while bromine atoms confer enhanced binding affinity through halogen bonding interactions and modulate electronic properties. These derivatives demonstrate remarkable versatility, serving as key intermediates in synthesizing inhibitors for clinically significant targets, including protein kinases, bromodomains, and immunomodulatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) [2] [8]. Their pharmaceutical relevance is evidenced by structural analogs in clinical agents such as Linifanib (a multi-kinase inhibitor) and Lenacapavir (an HIV capsid inhibitor), where halogenation patterns directly influence target engagement profiles and metabolic stability [7]. The presence of the electron-donating amine group at the 4-position further enhances hydrogen-bonding capacity, creating synergistic electronic effects critical for binding pocket complementarity in enzyme inhibition [6].
Table 1: Bioactive Halogenated Indazole Derivatives in Therapeutic Development
Compound | Therapeutic Target | Key Structural Features | Clinical/Research Significance |
---|---|---|---|
Linifanib (ABT-869) | VEGF/PDGFR kinases | 3-Trifluoromethyl-4-aminoindazole | Phase III trials for hepatocellular carcinoma |
Lenacapavir | HIV capsid | 7-Bromo-4-chloro-1H-indazol-3-amine | FDA-approved for multi-drug resistant HIV-1 |
5,7-Dibromo-1H-indazol-4-amine | IDO1 / Kinases | 4-Amino, 5,7-dibromo substitution | High-potency lead for immunooncology [2] |
Positional bromination in the indazole nucleus serves as a strategic tool for steric and electronic optimization of pharmacologically active compounds. The 5,7-dibromo substitution pattern in 1H-indazol-4-amine creates a distinctive electronic profile characterized by reduced electron density at the 4- and 6-positions, enhancing electrophilic reactivity essential for nucleophilic aromatic substitution (SNAr) while maintaining aromatic stability. This specific arrangement generates a molecular dipole moment conducive to binding in hydrophobic enzyme pockets, particularly those containing phenylalanine-rich residues [2] [7]. Synthetic methodologies for achieving regioselective bromination highlight the critical influence of protecting groups and reaction conditions. For instance, N-protected indazoles undergo bromination predominantly at electron-rich positions, whereas unprotected analogs like 1H-indazol-4-amine require carefully controlled conditions to prevent polybromination or oxidative degradation [6] [7].
The steric bulk of bromine atoms at C5 and C7 creates molecular recognition features complementary to the constrained binding clefts of IDO1 and kinases. Research demonstrates that 5,7-dibromo substitution enhances inhibitory potency (>10-fold) against IDO1 compared to mono-brominated analogs, attributed to improved van der Waals contacts with hydrophobic residues (Phe226, Phe227) in the enzyme's pocket B [2]. Bromination also profoundly influences physicochemical properties; introduction of two bromine atoms increases lipophilicity (LogP = 2.24 for 5,7-dibromo-1H-indazol-4-amine vs 1.85 for unsubstituted analog) [3], enhancing membrane permeability while potentially reducing aqueous solubility—a trade-off requiring strategic molecular design [6].
Table 2: Influence of Bromination Patterns on Indazole Properties and Bioactivity
Substitution Pattern | Lipophilicity (LogP) | Hydrogen Bond Capacity | Target Affinity Implications |
---|---|---|---|
Unsubstituted | 1.85 | High | Moderate kinase/IDO1 inhibition |
5-Bromo | 2.05 | Moderate | Improved IDO1 binding (IC₅₀ ~5-10 μM) |
7-Bromo | 2.08 | Moderate | Enhanced kinase selectivity |
5,7-Dibromo | 2.24 | Retained | Strongest IDO1/kinase inhibition (IC₅₀ <1 μM) |
The inhibition mechanisms of 5,7-dibromo-1H-indazol-4-amine and its derivatives are interpretable through molecular docking simulations and quantum mechanical calculations. For IDO1 inhibition, computational models reveal that halogenated indazoles occupy both the heme-containing pocket A and hydrophobic pocket B through coordinated binding interactions. The heme-coordination geometry involves π-stacking of the indazole ring with the porphyrin system, while bromine atoms form halogen bonds with backbone carbonyls of Gly262 and Ala264 [2] [4]. Density functional theory (DFT) studies indicate that the 4-amino group participates in crucial hydrogen-bond networks with Ser167 and Cys129, with bromine substitution increasing the compound's electrophilicity to enhance these interactions by approximately 2.3 kcal/mol [2] [8].
Kinase inhibition follows a distinct but complementary mechanism, where the dibromoindazole scaffold acts as an ATP-mimetic anchor. Molecular dynamics simulations demonstrate that the 5,7-bromine placement creates optimal hydrophobic contacts with the kinase hinge region, particularly in VEGFR2 and PDGFRβ. The binding free energy (ΔG) calculations for dibromo-substituted inhibitors show improvements of -3.8 kcal/mol compared to unchlorinated analogs, correlating with lower IC₅₀ values [6]. Recent advances in inhibition theory incorporate the concept of proteolysis-targeting chimeras (PROTACs), where 5,7-dibromo-1H-indazol-4-amine serves as the warhead for IDO1 degradation. This approach leverages the compound's strong binding affinity to facilitate ubiquitin-mediated enzyme degradation, offering advantages over classical occupancy-driven inhibition through sustained pathway suppression [8] [10].
Table 3: Computational Parameters for 5,7-Dibromo-1H-indazol-4-amine Target Binding
Target Protein | Calculated Binding Affinity (ΔG kcal/mol) | Key Interaction Residues | Inhibition Type |
---|---|---|---|
IDO1 (Pocket A) | -9.2 | Heme iron, Ser167, Gly262 | Competitive (reversible) |
IDO1 (Pocket B) | -7.8 | Phe226, Arg231, Leu384 | Allosteric modulation |
VEGFR2 Kinase | -10.5 | Cys919, Glu917, Asp1046 | ATP-competitive |
BRD4 Bromodomain | -8.7 | Asn140, Tyr97, Pro82, Water network | Acetyl-lysine mimetic |
The convergence of these theoretical frameworks enables rational inhibitor design, positioning 5,7-dibromo-1H-indazol-4-amine as a versatile structural template for developing targeted therapies in oncology and immunology. The bifunctional binding capability evidenced in computational models explains the observed nanomolar-range activity of optimized derivatives against both enzyme classes [2] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2